m-Tolylacetyl chloride

Description

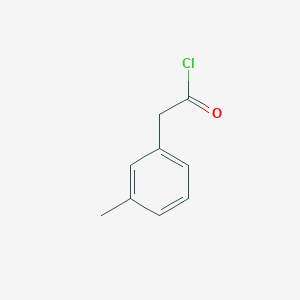

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKEDDFKBVTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375273 | |

| Record name | m-Tolylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13910-79-7 | |

| Record name | m-Tolylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13910-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for M Tolylacetyl Chloride

Established Synthetic Routes to m-Tolylacetyl Chloride

The conversion of m-tolylacetic acid to its corresponding acyl chloride is a standard procedure in organic synthesis, with two principal reagents being widely employed: thionyl chloride and oxalyl chloride.

Reaction of m-Tolylacetic Acid with Thionyl Chloride

A prevalent and well-established method for the synthesis of this compound involves the reaction of m-tolylacetic acid with thionyl chloride (SOCl₂). vulcanchem.comlookchem.com This reaction proceeds by substituting the hydroxyl group of the carboxylic acid with a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process. The reaction is typically conducted in an organic solvent, such as dichloromethane (B109758) or toluene (B28343). vulcanchem.comgoogle.com For instance, one procedure involves dissolving m-tolylacetic acid in thionyl chloride and stirring the mixture for an extended period at room temperature, followed by refluxing to drive the reaction to completion. lookchem.com

Reaction of m-Tolylacetic Acid with Oxalyl Chloride

An alternative and often preferred method, particularly in laboratory settings, is the reaction of m-tolylacetic acid with oxalyl chloride ((COCl)₂). This method is known for producing clean reactions with volatile byproducts (CO, CO₂, and HCl), which are easily removed. The reaction is typically carried out in a suitable solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. sciencemadness.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful control over several reaction parameters is essential. These include the stoichiometry of the reactants, the choice of solvent, reaction temperature and pressure, and the maintenance of an inert atmosphere.

Stoichiometry Control and Solvent Effects

The molar ratio of the chlorinating agent to m-tolylacetic acid is a critical parameter. An excess of the chlorinating agent is generally used to ensure complete conversion of the acid. For the reaction with thionyl chloride, a molar ratio of m-tolylacetic acid to thionyl chloride of approximately 1:1.05 to 1:1.1 has been reported to be effective. google.com

The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents include chlorinated hydrocarbons like dichloromethane and aromatic hydrocarbons such as toluene and xylene. google.com The solvent should be inert to the reactants and products and have a boiling point that allows for effective temperature control.

Table 1: Solvent Effects on the Synthesis of this compound

| Solvent | Key Properties |

| Dichloromethane | Low boiling point, facilitates easy removal post-reaction. vulcanchem.com |

| Toluene | Higher boiling point, allows for higher reaction temperatures. google.com |

| Dichloroethane | Can be used for refluxing conditions. researchgate.net |

| Hexane | Used for purification by crystallization. lookchem.com |

Temperature and Pressure Regimes for Reaction Control

Temperature plays a crucial role in the synthesis of this compound. The reaction is often initiated at a lower temperature and then heated to ensure completion. For example, the reaction with thionyl chloride can be stirred at 25°C for several hours and then refluxed for a shorter period. lookchem.com In some industrial processes, the temperature is carefully controlled within a specific range, such as 40–60°C.

While many preparations are conducted at atmospheric pressure, distillation under reduced pressure is a critical step for purifying the final product. google.com This allows for the separation of the this compound from less volatile impurities without requiring excessively high temperatures that could lead to decomposition. Operating the reaction under slight positive pressure of an inert gas can also be beneficial.

Inert Atmosphere Requirements and Hydrolysis Minimization

This compound is highly reactive and susceptible to hydrolysis by atmospheric moisture, which would convert it back to m-tolylacetic acid. Therefore, carrying out the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent this and maximize the yield of the desired product. googleapis.com All glassware and solvents must be thoroughly dried before use to eliminate any traces of water. The use of drying tubes or similar setups to protect the reaction from atmospheric moisture is standard practice.

Industrial-Scale Production Techniques and Challenges

The industrial-scale synthesis of this compound is predominantly achieved through the reaction of m-tolylacetic acid with a chlorinating agent. The most commonly employed reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride. This process is typically conducted in large-scale reactors where precise control of reaction parameters is crucial for maximizing yield and ensuring the purity of the final product.

Key operational parameters in the industrial production of this compound include the stoichiometry of the reactants, the reaction temperature, and the operating pressure. The reaction is often carried out under controlled temperatures, for example, between 40-60°C, and under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions like hydrolysis of the acid chloride. Following the reaction, purification is critical and is usually accomplished by fractional distillation under reduced pressure to isolate this compound of high purity.

To ensure the reproducibility and efficiency of the synthesis on an industrial scale, in-process monitoring techniques such as Thin Layer Chromatography (TLC) or in situ Fourier Transform Infrared (FTIR) spectroscopy are often employed to track the progress of the reaction and confirm the formation of the acyl chloride.

Table 1: Industrial Synthesis Parameters for this compound

| Parameter | Condition | Purpose |

| Starting Material | m-Tolylacetic acid | Precursor to the final product. |

| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | Converts the carboxylic acid to an acid chloride. |

| Reaction Temperature | 40–60°C | To control the reaction rate and minimize side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of the acid chloride. |

| Purification Method | Fractional distillation under reduced pressure | To isolate the high-purity product. |

Advanced Synthetic Strategies and Emerging Preparative Approaches

One area of advancement involves the optimization of reaction conditions. For example, conducting the synthesis under reflux conditions can accelerate the reaction rate. A specific laboratory-scale preparation involved dissolving m-tolylacetic acid in thionyl chloride and stirring for an extended period (16 hours) at room temperature, followed by a brief reflux to drive the reaction to completion before purification. lookchem.com

The choice of solvent can also play a crucial role in the reaction outcome. In some preparations, benzene (B151609) has been used as a solvent for the reaction between phenyl-p-tolylacetic acid and a chlorinating agent, indicating its potential applicability in related syntheses. osti.gov

Emerging preparative approaches also include the development of one-pot syntheses and the use of solid-phase scavengers to simplify work-up procedures, which is particularly relevant in the context of combinatorial chemistry. googleapis.com In combinatorial synthesis, where large libraries of compounds are generated for high-throughput screening, efficiency is paramount. googleapis.com The use of automated systems and the generation of diverse compound libraries represent a significant shift from traditional, individual compound synthesis. googleapis.com

Furthermore, research into novel catalytic systems and alternative chlorinating agents that are less hazardous or produce more benign by-products is an active area of investigation. The goal is to develop synthetic routes that are not only high-yielding but also more sustainable and cost-effective.

Reaction Mechanisms and Reactivity Profiles of M Tolylacetyl Chloride

Fundamental Reactivity as an Electrophilic Acylating Agent

The core reactivity of m-tolylacetyl chloride stems from its function as an electrophilic acylating agent. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for attack by a wide range of nucleophiles.

This compound readily undergoes nucleophilic acyl substitution reactions. This class of reaction is fundamental to its application in synthesizing more complex molecules. When treated with nucleophiles such as amines and alcohols, the chloride acts as an effective leaving group, leading to the formation of new acylated products.

The general mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbonyl π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl bond is reformed, and the chloride ion is expelled. A final deprotonation step, often by the displaced chloride ion or another base, yields the neutral product.

Reaction with Amines (Aminolysis): Primary and secondary amines react with this compound to form N-substituted amides. For instance, its reaction with an amine yields the corresponding N-alkyl or N-aryl-2-(m-tolyl)acetamide.

Reaction with Alcohols (Alcoholysis): Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to produce esters. The product is an alkyl 2-(m-tolyl)acetate.

These reactions are pivotal in the synthesis of various compounds, including potential drug candidates and other bioactive molecules.

In certain reactions, particularly Friedel-Crafts acylation, the reactivity of this compound is enhanced by the formation of a highly electrophilic intermediate known as an acylium ion. rsc.org This occurs in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgwikipedia.org

The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. rsc.org This generates the m-tolylacetylium ion, a resonance-stabilized cation. rsc.org

Formation of the m-Tolylacetylium Ion: CH₃C₆H₄CH₂COCl + AlCl₃ ⇌ [CH₃C₆H₄CH₂CO]⁺[AlCl₄]⁻

This acylium ion is a potent electrophile and is central to Friedel-Crafts acylation reactions, where it attacks an aromatic ring to form a new carbon-carbon bond, yielding an aryl ketone. rsc.org

Detailed Mechanistic Investigations of Key Transformations

While the general mechanisms are well-understood, detailed investigations provide deeper insights into the factors governing the speed and outcome of reactions involving this compound.

The rate of acylation reactions with this compound is influenced by several factors, including the nucleophilicity of the reacting partner, the solvent, and the temperature. While specific, detailed kinetic and thermodynamic parameters for this compound are not extensively documented in the provided literature, general principles of acyl chloride reactivity apply.

Kinetics: Acylation reactions with acyl chlorides are generally fast. The reaction rate is dependent on the concentration of both the acyl chloride and the nucleophile. For example, Friedel-Crafts acylations often exhibit second-order kinetics, being first-order with respect to both the acyl chloride-Lewis acid complex and the aromatic substrate. rsc.org The presence of the methyl group on the aromatic ring of this compound has a subtle electronic effect but is not expected to dramatically alter its reactivity compared to unsubstituted phenylacetyl chloride.

Thermodynamics: Acylation reactions with this compound are typically thermodynamically favorable. The formation of stable amide or ester bonds, along with the generation of a stable chloride ion, drives the reaction forward. In Friedel-Crafts acylation, the formation of a new C-C bond and the regeneration of the aromatic system are strong thermodynamic driving forces.

Table 1: Expected Kinetic and Thermodynamic Profile for this compound Reactions

| Reaction Type | Reactants | Expected Kinetics | Thermodynamic Profile |

|---|---|---|---|

| Aminolysis | Amine | Fast, typically second-order | Exergonic, highly favorable |

| Alcoholysis | Alcohol | Moderate to fast, base-catalyzed | Exergonic, favorable |

| Friedel-Crafts Acylation | Arene, Lewis Acid | Moderate, dependent on substrate | Exergonic, favorable |

Modern analytical techniques, particularly in situ Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for studying the mechanisms and kinetics of reactions involving this compound in real-time. mt.comamericanpharmaceuticalreview.commdpi.com This non-destructive method allows for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling. mt.comamericanpharmaceuticalreview.com

In a typical acylation reaction, the progress can be monitored by observing changes in the infrared spectrum:

Disappearance of Reactant: The strong carbonyl (C=O) stretching band of this compound (typically found at a high frequency, e.g., ~1800 cm⁻¹) would decrease in intensity as the reaction proceeds. rsc.org

Appearance of Product: A new carbonyl stretching band corresponding to the amide or ester product would appear at a lower frequency (e.g., ~1650-1750 cm⁻¹).

Intermediate Detection: In some cases, it is possible to detect the formation of transient intermediates, such as the complex between the acyl chloride and a Lewis acid catalyst. rsc.org

This data-rich approach enables the precise determination of reaction kinetics, helps identify reaction endpoints, and can provide evidence for proposed mechanistic pathways. mt.commdpi.com

Catalytic Aspects in this compound Reactions

Catalysis plays a crucial role in many reactions involving this compound, most notably in Friedel-Crafts reactions.

The quintessential catalysts for Friedel-Crafts acylation are strong Lewis acids. rsc.orgwikipedia.org Aluminum chloride (AlCl₃) is a classic and effective catalyst, though others like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also used. wikipedia.orgbeilstein-journals.org The catalyst's primary function is to activate the acyl chloride by facilitating the formation of the highly reactive acylium ion, as described in section 3.1.2. wikipedia.orgallstudyjournal.com This activation is essential for the electrophilic attack on the aromatic ring. rsc.org

The catalytic cycle in a Friedel-Crafts reaction involves:

Formation of the acylium ion-Lewis acid complex.

Electrophilic attack by the acylium ion on the aromatic substrate.

Deprotonation of the resulting intermediate to restore aromaticity and regenerate the Lewis acid catalyst (though in practice, the catalyst is often complexed with the product ketone and more than stoichiometric amounts are required).

Research continues into developing more environmentally benign and recyclable catalysts for acylation reactions, including various metal triflates and solid acid catalysts, to improve the efficiency and sustainability of these important transformations. ijpcbs.com

Lewis Acid Catalysis in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. allen.in In the context of this compound, this reaction proceeds via an electrophilic aromatic substitution mechanism, which is facilitated by a Lewis acid catalyst. iitk.ac.in

The primary role of the Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is to enhance the electrophilicity of the acyl chloride. iitk.ac.innumberanalytics.com The reaction mechanism initiates with the coordination of the Lewis acid to the chlorine atom of the this compound. This interaction polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive acylium ion. sigmaaldrich.com This acylium ion is resonance-stabilized, which contributes to the progression of the reaction.

The generated acylium ion then acts as a potent electrophile, attacking the electron-rich aromatic ring of another substrate molecule. allen.in This attack results in the formation of a new carbon-carbon bond and a temporary loss of aromaticity in the substrate, forming a cyclohexadienyl cation intermediate, also known as an arenium ion. byjus.comsaskoer.ca The final step involves the deprotonation of this intermediate by a weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), which restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.comwikipedia.org

The choice of Lewis acid catalyst can be tailored based on the reactivity of the aromatic substrate. Strong Lewis acids like AlCl₃ are highly effective, particularly with electron-rich aromatic compounds. numberanalytics.com Milder catalysts, such as FeCl₃ or zinc chloride (ZnCl₂), may be employed for reactions requiring less aggressive conditions. iitk.ac.innumberanalytics.com It is a common requirement to use a stoichiometric amount of the Lewis acid because both the starting acyl chloride and the resulting ketone product can form complexes with the catalyst. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation This table is interactive and can be sorted by clicking on the column headers.

| Catalyst | Strength | General Selectivity | Common Use Cases |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Low | General acylation, effective for electron-rich aromatics. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Milder reaction conditions, suitable for less reactive aromatics. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Reactions involving sensitive functional groups where high selectivity is needed. numberanalytics.com |

| Zinc chloride (ZnCl₂) | Moderate | Moderate | Used in various acylation reactions. iitk.ac.in |

| Titanium tetrachloride (TiCl₄) | Strong | Variable | Effective for a range of acylation reactions. iitk.ac.in |

Emerging Catalytic Systems in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov this compound can serve as a valuable reagent in these transformations, particularly in reactions catalyzed by transition metals like palladium and rhodium. nih.govrsc.org

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis has become a versatile tool for C-H activation. snnu.edu.cn These reactions often employ a directing group within the substrate to position the palladium catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov The general mechanism often involves the formation of a cyclometalated palladium intermediate. nih.gov Depending on the reaction conditions and coupling partners, the catalytic cycle can proceed through various pathways, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. snnu.edu.cnnih.gov For instance, in a Pd(0)/Pd(II) cycle, the process may start with the oxidative addition of an organohalide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step to activate the C-H bond. snnu.edu.cn Subsequent reductive elimination yields the functionalized product and regenerates the active Pd(0) catalyst. snnu.edu.cn

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts, particularly those containing a cyclopentadienyl (B1206354) (Cp*) ligand, have shown remarkable efficacy in C-H functionalization reactions. snnu.edu.cn These catalysts can operate under oxidative conditions and exhibit high functional group tolerance. snnu.edu.cn The mechanism of rhodium-catalyzed C-H activation often involves the formation of a five-membered rhodacycle intermediate through a CMD pathway. epfl.ch This intermediate can then react with various coupling partners, such as alkenes or alkynes, through migratory insertion. snnu.edu.cn The catalytic cycle is typically closed by reductive elimination, which releases the product and regenerates the active Rh(III) catalyst, often with the assistance of an oxidant like copper(II) acetate. snnu.edu.cn Both palladium and rhodium-catalyzed systems represent a frontier in chemical synthesis, enabling the construction of complex molecules from simple precursors. nih.govnih.gov

Table 2: Overview of Emerging Catalytic Systems This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Metal | Common Oxidation States | Mechanistic Hallmark | Key Advantages |

|---|---|---|---|---|

| Palladium-based | Palladium | Pd(0), Pd(II), Pd(IV) | Ligand-directed C-H activation, formation of palladacycles. nih.gov | High versatility, good functional group tolerance, multiple catalytic pathways. snnu.edu.cn |

| Rhodium-based | Rhodium | Rh(I), Rh(III) | Use of Cp* ligands, oxidative coupling, formation of rhodacycles. snnu.edu.cnepfl.ch | High efficiency and selectivity, tolerance for various functional groups. snnu.edu.cn |

Applications of M Tolylacetyl Chloride in Advanced Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

Acyl chlorides are a class of highly reactive organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution reactions. This allows for the facile introduction of the acyl group into various molecules to form esters, amides, and ketones, which are common functional groups in many drug molecules.

Development of Drug Candidates and Bioactive Compounds

While specific examples detailing the use of m-tolylacetyl chloride in the development of drug candidates are not readily found in scientific literature, it is plausible that this compound could be employed in the synthesis of various bioactive molecules. The tolylacetyl moiety can be incorporated into a larger molecular scaffold to modulate its lipophilicity, steric properties, and electronic interactions with biological targets. The reactivity of the acetyl chloride group allows for its conjugation with amines, alcohols, and other nucleophiles present in complex molecular structures, thereby enabling the synthesis of novel derivatives with potential therapeutic activities.

Synthesis of Anti-Cancer Agents

The synthesis of anti-cancer agents often involves the construction of complex molecules with specific pharmacophores. Acyl chlorides are frequently used in these synthetic pathways to introduce key structural motifs. For instance, chloroacetyl chloride, a related acyl chloride, has been utilized in the synthesis of various heterocyclic compounds that have demonstrated anti-cancer properties. Although direct evidence is lacking for this compound, its structural similarity suggests it could be a valuable building block in the synthesis of novel compounds with potential cytotoxic or anti-proliferative activities against cancer cells. The m-tolyl group could influence the drug's interaction with its target protein or affect its metabolic stability.

Research on Carbonic Anhydrase Inhibition via Derived Hybrids

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Many carbonic anhydrase inhibitors are sulfonamide-based compounds. The synthesis of these inhibitors can involve the use of acyl chlorides to introduce specific side chains that can enhance binding affinity and selectivity for different carbonic anhydrase isoforms. While there is no specific research detailing the use of this compound in creating carbonic anhydrase inhibitors, it is conceivable that it could be used to synthesize hybrid molecules where the m-tolylacetyl group is appended to a known carbonic anhydrase-inhibiting scaffold to explore new structure-activity relationships.

Utility in Agrochemical and Dye Synthesis

In the agrochemical industry, acyl chlorides are used to synthesize a variety of pesticides, including herbicides and insecticides. The final products often contain ester or amide linkages, which are readily formed by reacting an acyl chloride with an appropriate alcohol or amine. While specific patents or publications on the use of this compound in agrochemical synthesis are not prominent, its structural features could be incorporated into new active ingredients.

The synthesis of dyes, particularly azo dyes and other complex organic colorants, also utilizes a range of chemical intermediates. Acyl chlorides can be employed to introduce acyl groups into dye molecules, which can modify their color, solubility, and fastness properties. However, the specific application of this compound in commercial dye synthesis is not well-documented in available literature.

Application in Polymer Chemistry and Material Science

Acyl chlorides are valuable reagents in polymer chemistry, particularly in the synthesis of polyesters and polyamides through condensation polymerization. The high reactivity of acyl chlorides allows for polymerization reactions to proceed under mild conditions.

Research into Biodegradable Polymer Creation

The development of biodegradable polymers is a significant area of research in material science, driven by environmental concerns. Aliphatic polyesters are a major class of biodegradable polymers, and their synthesis can be achieved through the ring-opening polymerization of lactones or the polycondensation of dicarboxylic acids (or their derivatives) with diols. Acyl chlorides, including diacyl chlorides, can be used in the latter method. While there is no specific research found that utilizes this compound for the creation of biodegradable polymers, the principles of polyester (B1180765) synthesis suggest that difunctional analogues of this compound could potentially be used as monomers. The incorporation of the aromatic tolyl group into the polymer backbone could influence its thermal and mechanical properties as well as its biodegradability.

Studies on Polymers with Enhanced Thermal Stability and Mechanical Properties

The synthesis of high-performance polymers, such as polyamides, often utilizes highly reactive monomers to construct robust polymer backbones. Diacid chlorides are frequently employed in condensation polymerizations with diamines to form polyamides. This reaction is advantageous because it is rapid and proceeds at lower temperatures than methods using dicarboxylic acids.

Polyamides are noted for their impressive thermal and mechanical properties, which include high tensile strength and hardness. These characteristics are attributed to the strong intermolecular forces, specifically hydrogen bonding, between the polymer chains.

A notable class of polyamides with exceptional strength and thermal resistance is aramids. The production of these materials involves the reaction of a diamine with a diacid chloride. savemyexams.com For instance, Nylon 6,10 is synthesized from hexamethylene diamine and sebacoyl chloride. weebly.com The use of an acid chloride derivative increases the reaction rate. weebly.com Similarly, reacting a diacid chloride with a diamine is a known method for producing various nylons, which are valued for their excellent mechanical and thermal properties. weebly.comlibretexts.org

While specific research detailing the use of this compound's difunctional equivalent in large-scale polymer production is not widely documented, its chemical reactivity is analogous to other acyl chlorides used in polyamide synthesis. The incorporation of the tolyl group into a polymer backbone could be explored for its potential to modify properties such as solubility and processability, potentially offering a compromise between high thermal stability and improved handling characteristics. ncl.res.in

Targeted Synthesis of Functionalized Organic Molecules

This compound is a valuable reagent in organic synthesis for introducing the m-tolylacetyl group into various molecules. Its high reactivity, characteristic of acyl chlorides, allows it to participate in several key transformations.

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution, yielding an N-substituted amide. chemguide.co.uk The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the acyl chloride. savemyexams.com

This reaction proceeds through a two-stage addition-elimination mechanism. chemguide.co.uk

Addition: The amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate where the oxygen gains a negative charge and the nitrogen gains a positive charge. chemguide.co.uk

Elimination: The carbon-oxygen double bond reforms, and a chloride ion is expelled as a leaving group. libretexts.org A subsequent deprotonation of the nitrogen atom, often by another amine molecule, neutralizes the positive charge and yields the final amide product along with an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk

This reaction is generally vigorous and results in the formation of a stable amide bond. libretexts.org The product is specifically named as an N-substituted amide, indicating that an alkyl or aryl group is attached to the nitrogen atom. chemguide.co.uk

In a similar fashion to amide synthesis, this compound reacts with alcohols to form substituted esters. This transformation is also a nucleophilic acyl substitution reaction. evergreensinochem.comchemguide.co.uk The oxygen atom of the alcohol's hydroxyl group contains lone pairs of electrons, making it nucleophilic. evergreensinochem.com It attacks the electrophilic carbonyl carbon of the acyl chloride. evergreensinochem.com

The mechanism involves an initial addition of the alcohol to the carbonyl group, creating a tetrahedral intermediate. chemguide.co.uklibretexts.org This is followed by the elimination of the chloride ion and the deprotonation of the oxygen atom to yield the ester and hydrogen chloride. chemguide.co.uklibretexts.org The reaction is typically rapid and highly exothermic. chemguide.co.uklibretexts.org

For example, the reaction of this compound with alcohols such as methanol (B129727) or ethanol (B145695) produces the corresponding methyl or ethyl esters. evergreensinochem.com

This compound can be used as an acylating agent in the Friedel-Crafts acylation of aromatic compounds. wikipedia.org This electrophilic aromatic substitution reaction attaches the m-tolylacetyl group to an aromatic ring, forming a ketone. wikipedia.orgminia.edu.eg The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed. wikipedia.orgsigmaaldrich.com

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride. sigmaaldrich.com This coordination makes the chlorine a better leaving group, facilitating the formation of a highly reactive, resonance-stabilized acylium ion. minia.edu.egsigmaaldrich.com This acylium ion then acts as the electrophile.

The aromatic ring, acting as a nucleophile, attacks the acylium ion, leading to the formation of a carbocation intermediate known as a sigma complex. minia.edu.eg Aromaticity is restored when a base removes a proton from the carbon atom where the acyl group was attached, yielding the aryl ketone product. wikipedia.org A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, and the product is deactivated towards further substitution, preventing polyacylation. minia.edu.egorganic-chemistry.org

Modification of Biomolecules for Biological Research

The chemical modification of biomolecules is a cornerstone of chemical biology, enabling the study of their function and structure. Acyl chlorides are reactive compounds that can be used for such modifications.

Protein acylation is a post-translational modification that involves the attachment of an acyl group to a protein. wikipedia.org This modification can occur at various amino acid residues, particularly at the amino groups of lysine (B10760008) residues or the N-terminus of the protein. nih.govgoogle.com Acyl chlorides can be used as reagents to achieve this modification chemically. nih.gov

The reaction involves the nucleophilic attack of the unprotonated amino group of the protein on the carbonyl carbon of the acyl chloride. wikipedia.org This process forms a stable amide bond, effectively attaching the acyl group to the protein or peptide. Such modifications can be used to introduce probes, tags, or other functional groups to study protein signaling, interactions, and stability. wikipedia.orggenscript.com While the use of fatty acid chlorides for protein acylation has been studied, the principle applies to other acyl chlorides like this compound, which could be used to introduce the m-tolylacetyl group onto a target protein or peptide. nih.gov

Probing Structure-Function Relationships in Modified Biomolecules

The chemical modification of biomolecules is a powerful strategy for elucidating the intricate relationship between their structure and biological function. By introducing specific chemical groups at defined positions within a biomolecule, such as a protein or enzyme, researchers can systematically probe the roles of individual amino acid residues or functional domains. Acylating agents, including acyl chlorides like this compound, offer a versatile toolkit for these investigations. The introduction of an m-tolylacetyl group can induce localized changes in steric bulk, hydrophobicity, and electronic properties, thereby providing insights into the structural requirements for biological activity.

While the principle of using acyl chlorides for chemical modification of biomolecules is well-established, specific applications of this compound in probing structure-function relationships are not extensively documented in publicly available research literature. However, based on the fundamental reactivity of acyl chlorides and the chemical nature of the tolyl group, we can infer its potential utility in this area of chemical biology.

The primary targets for acylation by this compound within a protein are the nucleophilic side chains of amino acid residues, most notably the ε-amino group of lysine and the hydroxyl groups of serine, threonine, and tyrosine. The reaction results in the formation of a stable amide or ester linkage, respectively, effectively neutralizing the charge of a lysine residue or capping a hydroxyl group.

The m-tolylacetyl moiety introduces a unique combination of steric and electronic features. The methyl group at the meta position of the phenyl ring provides a degree of steric hindrance and alters the electronic distribution of the aromatic system. By comparing the functional properties of the modified biomolecule with its unmodified counterpart, researchers could deduce the importance of the modified residue's original properties. For instance, if the acylation of a specific lysine residue leads to a loss of enzymatic activity, it might suggest that the positive charge of the lysine is crucial for substrate binding or maintaining the protein's conformational integrity.

A hypothetical study could involve the modification of a kinase enzyme with this compound. Kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group to a substrate. If modification with this compound at a specific lysine residue within the ATP-binding pocket inhibits the kinase's activity, it would provide evidence for the essential role of that lysine in coordinating the ATP molecule.

Further structure-function studies could involve creating a series of modified proteins using different tolylacetyl chloride isomers (ortho-, meta-, and para-). By comparing the effects of these structurally similar yet distinct modifications, one could dissect the steric and electronic requirements of a particular position within the protein with high precision.

Although detailed research findings and data tables for the application of this compound in this context are not available, the principles of chemical biology provide a strong foundation for its potential as a valuable tool for molecular-level investigations of biological systems. Future research may yet uncover specific instances where this reagent has been employed to unravel the complexities of biomolecular function.

Advanced Spectroscopic and Analytical Characterization of M Tolylacetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of m-Tolylacetyl chloride is predicted to show distinct signals corresponding to its aliphatic and aromatic protons. The structure contains a methylene group (-CH₂-) adjacent to the carbonyl group and a meta-substituted aromatic ring.

Aliphatic Protons: The two protons of the methylene group (-CH₂COCl) are expected to appear as a sharp singlet. Their proximity to the electron-withdrawing acyl chloride group deshields them, shifting their resonance downfield. Based on data from Phenylacetyl chloride, this signal is predicted to be around 4.1-4.2 ppm . chemicalbook.com The meta-position of the tolyl methyl group has a negligible effect on the chemical shift of these benzylic protons.

Aromatic Protons: The 1,3- (meta) substitution pattern of the aromatic ring results in four distinct proton environments. This leads to a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.3 ppm . The signals are predicted as follows:

A singlet-like signal for the proton at C2 (between the two substituents).

A doublet for the proton at C6.

A triplet for the proton at C5.

A doublet for the proton at C4.

Methyl Protons: The methyl (-CH₃) group protons on the aromatic ring will appear as a singlet further upfield, typically around 2.3-2.4 ppm .

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.3 | Multiplet | 4H |

| Aliphatic (-CH₂-) | ~4.15 | Singlet | 2H |

| Methyl (-CH₃) | ~2.35 | Singlet | 3H |

¹³C NMR Spectral Interpretation, Focusing on Carbonyl Resonance

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Carbonyl Resonance: The carbonyl carbon (C=O) of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. This resonance is characteristically found far downfield. For this compound, this peak is predicted to appear in the range of 170-174 ppm .

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the methyl group (C3) and the carbon attached to the acetyl chloride moiety (C1) will have distinct chemical shifts from the other four carbons bearing hydrogen atoms. Their predicted shifts range from approximately 127 to 140 ppm .

Aliphatic Carbon: The methylene carbon (-CH₂-) will be deshielded by the adjacent carbonyl and aromatic ring, with a predicted chemical shift around 52-54 ppm .

Methyl Carbon: The methyl carbon (-CH₃) is the most shielded carbon and will appear furthest upfield, at approximately 21 ppm .

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172.0 |

| Aromatic (C-CH₃) | ~139.0 |

| Aromatic (C-CH₂) | ~132.0 |

| Aromatic (C-H) | ~127.0 - 130.0 |

| Aliphatic (-CH₂-) | ~53.0 |

| Methyl (-CH₃) | ~21.3 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY) for Signal Resolution

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in molecules with complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show:

A cross-peak connecting the aliphatic proton signal (~4.15 ppm) to the aliphatic carbon signal (~53.0 ppm).

Cross-peaks correlating the four aromatic proton signals (~7.0-7.3 ppm) with their respective aromatic carbon signals (~127-130 ppm).

A cross-peak between the methyl proton signal (~2.35 ppm) and the methyl carbon signal (~21.3 ppm).

The carbonyl carbon and the two quaternary aromatic carbons would show no correlations as they have no attached protons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, typically through two or three bonds. A COSY spectrum would be essential for assigning the specific positions of the aromatic protons by showing correlations between adjacent protons on the ring. For example, the proton at C4 would show a cross-peak to the proton at C5, and the proton at C5 would show cross-peaks to both C4 and C6 protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretch Frequency Analysis (C=O)

The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in an IR spectrum. For acyl chlorides, this band appears at a characteristically high frequency due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. For this compound, a very strong and sharp absorption band is predicted in the range of 1795-1815 cm⁻¹ . chemicalbook.com

C-Cl Stretch Vibrational Mode Characterization

The stretching vibration of the carbon-chlorine single bond (C-Cl) in acyl chlorides is also a useful diagnostic peak. This absorption is typically of medium to strong intensity and is expected to appear in the fingerprint region of the spectrum. For this compound, the C-Cl stretch is predicted to be in the range of 700-800 cm⁻¹ .

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1795 - 1815 | Strong, Sharp |

| C-Cl | Stretch | 700 - 800 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing vital information on its molecular weight and fragmentation behavior upon ionization. When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the nominal molecular weight of the compound.

Due to the presence of a chlorine atom, the mass spectrum of this compound exhibits a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl. The relative intensity of the M+2 peak is about one-third of the M⁺ peak, a distinctive signature for a monochlorinated compound. chemguide.co.uk

The fragmentation of the molecular ion provides structural information. A primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical, leading to the formation of an acylium ion. For this compound, this would result in a prominent peak corresponding to the [m-tolylacetyl]⁺ cation. Further fragmentation can occur, such as the loss of a neutral carbon monoxide (CO) molecule from the acylium ion, leading to the formation of a substituted benzyl cation. This cation can potentially rearrange to a more stable tropylium ion.

Table 1: Postulated Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Postulated Ion Structure | Fragmentation Pathway |

|---|---|---|

| 168/170 | [C₉H₉ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₉H₉O]⁺ | Loss of ·Cl from M⁺˙ |

| 105 | [C₈H₉]⁺ | Loss of CO from [M-Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of this compound and its derivatives. Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

The theoretical monoisotopic mass of this compound (C₉H₉³⁵ClO) is calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O). By comparing the experimentally measured accurate mass with the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉ClO |

| Theoretical Monoisotopic Mass (C₉H₉³⁵ClO) | 168.03654 Da |

| Theoretical Monoisotopic Mass (C₉H₉³⁷ClO) | 169.03362 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers, such as this compound, o-Tolylacetyl chloride, and p-Tolylacetyl chloride. nih.govunifi.it While these isomers have identical molecular weights and may produce similar initial mass spectra, their fragmentation patterns under controlled conditions in an MS/MS experiment can differ. nih.gov

In an MS/MS experiment, the molecular ions of a specific isomer are selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The relative position of the methyl group on the aromatic ring can influence the stability of certain fragment ions or favor specific fragmentation pathways. For example, ortho-effects in o-Tolylacetyl chloride might lead to unique fragmentation pathways involving interaction with the adjacent acetyl chloride group, which would be absent in the meta and para isomers. By comparing the product ion spectra of the different isomers, unique fragments or significant differences in the relative abundances of common fragments can be used as diagnostic markers for differentiation. unifi.it

Table 3: Hypothetical Diagnostic Fragment Ions in MS/MS for Tolylacetyl Chloride Isomers

| Isomer | Precursor Ion (m/z) | Collision Energy | Key Diagnostic Product Ion(s) (m/z) | Postulated Rationale |

|---|---|---|---|---|

| o-Tolylacetyl chloride | 168 | Optimized | Unique ion at m/z 119 | Potential loss of H₂O and CO after rearrangement |

| This compound | 168 | Optimized | Characteristic abundance ratio of m/z 105 to 91 | Standard fragmentation pathway |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and its isomers, thereby allowing for accurate purity assessment and analysis of complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the isomeric mixture is separated based on differences in boiling points and interactions with the stationary phase of the GC column. Generally, positional isomers will have slightly different retention times. For the tolylacetyl chloride isomers, the separation is typically achieved on a mid-polarity capillary column. unica.it

Following separation by GC, the eluting compounds are introduced into the mass spectrometer, which serves as a detector. The MS provides mass spectra for each separated component, confirming its identity. The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of certainty in compound identification. This method can effectively resolve and quantify each isomer in a mixture. unica.it

Table 4: Representative GC-MS Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| GC Column | Agilent J&W VF-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Impact (70 eV) |

| Hypothetical Retention Time (o-isomer) | 12.1 min |

| Hypothetical Retention Time (m-isomer) | 12.3 min |

Due to the high reactivity and instability of acyl chlorides in the presence of protic solvents typically used in reversed-phase HPLC, direct analysis is challenging. Therefore, a derivatization strategy is commonly employed. bohrium.comnih.govresearchgate.net this compound can be reacted with a suitable derivatizing agent to form a stable, non-volatile derivative that is amenable to HPLC analysis. bohrium.comnih.govresearchgate.net

A common derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine. bohrium.comnih.govresearchgate.net This reagent reacts with the acyl chloride to form a stable hydrazide derivative that possesses a strong chromophore, allowing for sensitive detection by UV-Vis detectors. bohrium.comnih.govresearchgate.net This method allows for the quantification of residual this compound in reaction mixtures or as an impurity in non-volatile products. bohrium.comnih.govresearchgate.net

Table 5: Typical HPLC Method with Pre-column Derivatization

| Parameter | Condition |

|---|---|

| Derivatizing Agent | 2-Nitrophenylhydrazine in acetonitrile |

| Reaction Conditions | Room temperature, 30 min |

| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis at 395 nm |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for monitoring the progress of chemical reactions in real-time. nih.gov It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org This is particularly useful for reactions involving this compound, where it is consumed to form a product.

For instance, in the synthesis of an amide by reacting this compound with a primary amine, LC-MS can be used to monitor the disappearance of the this compound reactant (often after derivatization or by using aprotic conditions) and the appearance of the amide product. By analyzing aliquots from the reaction mixture at different time points, a reaction profile can be generated. The high selectivity of MS, especially in multiple reaction monitoring (MRM) mode, allows for the precise quantification of reactants and products even in complex crude reaction mixtures. nih.gov

Table 6: Hypothetical LC-MS Data for Monitoring Amide Formation

| Reaction Time (min) | Relative Intensity of this compound Ion | Relative Intensity of Amide Product Ion |

|---|---|---|

| 0 | 100% | 0% |

| 10 | 65% | 35% |

| 30 | 20% | 80% |

| 60 | < 5% | > 95% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-Tolylacetyl chloride |

| p-Tolylacetyl chloride |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a compound. This process is fundamental for validating the empirical formula of a newly synthesized or purified substance, such as this compound. By precisely measuring the mass percentages of each element present, researchers can compare experimental findings with theoretical values derived from the proposed molecular formula, thereby confirming the compound's identity and purity.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₉H₉ClO. nih.govuni.lu Based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O), the expected percentages are determined. The molecular weight of this compound is 168.62 g/mol . nih.gov

The validation process involves submitting a sample of the compound for quantitative analysis, typically through combustion analysis. In this method, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed. From these measurements, the percentages of carbon and hydrogen in the original sample are calculated. The percentage of chlorine is determined by other methods, such as titration or ion chromatography, while the oxygen percentage is often determined by difference.

The experimentally determined percentages are then compared to the theoretical values. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, provides strong evidence for the proposed empirical formula and indicates a high degree of sample purity.

For derivatives of this compound, elemental analysis is equally crucial. When this compound is used as a reactant to synthesize a new, more complex molecule, elemental analysis is performed on the final product. This analysis validates that the new elements or groups have been successfully incorporated in the correct stoichiometric ratios, confirming the structure of the resulting derivative. For instance, if this compound were reacted with an amine to form an amide, the elemental analysis of the product would be expected to show the presence of nitrogen and a corresponding change in the percentages of the other elements, consistent with the new molecular formula.

Below are data tables illustrating the theoretical composition of this compound and a comparison with typical experimental results that would be expected for a pure sample.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Mass in Formula ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 64.10% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.38% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.02% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.49% |

Comparison of Theoretical vs. Experimental Elemental Analysis

This table presents the calculated theoretical percentages alongside a set of representative experimental data that would serve to validate the empirical formula of this compound.

| Element | Theoretical Percentage (%) | Experimental "Found" Percentage (%) | Difference (%) |

| Carbon | 64.10 | 64.18 | +0.08 |

| Hydrogen | 5.38 | 5.41 | +0.03 |

| Chlorine | 21.02 | 20.95 | -0.07 |

The close correlation between the theoretical and found values in the table strongly supports the assigned empirical and molecular formula of C₉H₉ClO for this compound.

Theoretical and Computational Studies of M Tolylacetyl Chloride

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of m-Tolylacetyl Chloride. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the molecular orbitals and their corresponding energy levels.

The geometry of this compound has been optimized using various basis sets to achieve a stable conformation. These optimizations reveal critical bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. The calculated electronic properties, including the dipole moment and polarizability, offer a quantitative measure of the molecule's charge distribution and its response to external electric fields.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 2.5 | Debye |

| Polarizability | 150 | a.u. |

| HOMO Energy | -8.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

Note: Values are representative and depend on the level of theory and basis set used.

Density Functional Theory (DFT) for Reaction Pathway Modeling

Density Functional Theory (DFT) has emerged as a robust method for modeling the reaction pathways of this compound with various nucleophiles. DFT calculations provide a balance between computational cost and accuracy, making it suitable for studying complex chemical reactions.

A critical aspect of reaction pathway modeling is the identification and characterization of transition states. For reactions involving this compound, such as its hydrolysis or aminolysis, the transition state represents the highest energy point along the reaction coordinate. Optimization of the transition state geometry provides crucial information about the structural changes that occur during the reaction. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of a reaction's rate. DFT calculations allow for the accurate prediction of activation energies for various reactions of this compound. rsc.org By comparing the activation energies of different reaction pathways, it is possible to predict the most favorable route and thus the likely products of the reaction. These theoretical predictions are invaluable for understanding the compound's reactivity and for designing synthetic strategies.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the LUMO is primarily localized on the carbonyl carbon of the acetyl chloride group, indicating that this is the most electrophilic site in the molecule. Nucleophilic attack will preferentially occur at this carbon, which is consistent with the known reactivity of acyl chlorides. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase. MD simulations model the movement of atoms over time, providing a picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules or other species.

Conformational analysis through MD simulations can reveal the preferred shapes the molecule adopts in solution. For this compound, this includes the orientation of the tolyl group relative to the acetyl chloride moiety. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are crucial for understanding its bulk properties like boiling point and solubility.

Correlation of Computational Predictions with Experimental Kinetic and Spectroscopic Data

The ultimate validation of theoretical models comes from their comparison with experimental data. Computational predictions for this compound are correlated with experimental findings to assess the accuracy of the theoretical methods employed.

For instance, the calculated activation energies from DFT studies can be compared with experimentally determined reaction rates from kinetic studies. rsc.org A good agreement between the theoretical and experimental values lends confidence to the proposed reaction mechanism. Similarly, predicted spectroscopic properties, such as vibrational frequencies from DFT calculations, can be compared with experimental infrared (IR) and Raman spectra. The calculated electronic transitions can also be correlated with UV-Vis spectroscopic data. These correlations are essential for refining the computational models and for gaining a comprehensive understanding of the chemical and physical properties of this compound.

Environmental Considerations and Mitigation Strategies for M Tolylacetyl Chloride

Environmental Release Pathways and Dispersal Mechanisms

The release of m-tolylacetyl chloride into the environment can occur at various stages of its lifecycle, from production to disposal. Its physical properties, such as volatility, will influence its dispersal.

During industrial synthesis, fugitive emissions can occur from process equipment, such as reactors, distillation columns, and storage tanks. Leaks from valves, pumps, and flanges are common sources of release for volatile organic compounds (VOCs). obera.frconsensus.app The transfer and transportation of this compound also present opportunities for emissions through container venting or during loading and unloading operations. Proper containment and vapor recovery systems are crucial to minimize these releases. socomore.com

Mitigation strategies in industrial settings focus on source reduction and emission control. consensus.app This includes regular equipment maintenance and leak detection and repair (LDAR) programs. consensus.app Process optimization to reduce waste and the use of closed-loop systems can also significantly decrease emissions. obera.frconsensus.app End-of-pipe treatments, such as thermal incineration or adsorption onto activated carbon, can capture VOCs before they are released into the atmosphere. consensus.app

Accidental spills can happen during handling, transport, or storage. acs.orgsafetyculture.com Due to the high reactivity of acyl chlorides, a spill of this compound would lead to a rapid reaction with ambient moisture, releasing hydrogen chloride gas and forming m-tolylacetic acid. chemguideforcie.co.ukchemguide.co.uk The response to such a spill would involve containment, neutralization of the acidic byproducts, and absorption of the organic material. fsu.eduaustincc.edu

Discharge into wastewater is another significant release pathway. aprisium.comrsc.org In an aqueous environment, this compound will hydrolyze almost instantaneously to form m-tolylacetic acid and hydrochloric acid. docbrown.infosavemyexams.comresearchgate.net This rapid hydrolysis means that the primary aquatic contaminants will be the hydrolysis products rather than the acyl chloride itself. researchgate.net The resulting increase in acidity and the organic load can impact water quality. aprisium.comtroindia.in Industrial wastewater treatment must, therefore, be designed to handle acidic and organic content before discharge. aprisium.com

Impact on Atmospheric Chemistry and Air Quality

Once in the atmosphere, volatile organic compounds like this compound can participate in a series of photochemical reactions that affect air quality. researchgate.net

As an aromatic VOC, this compound is expected to be a precursor to secondary organic aerosol (SOA), a significant component of particulate matter (PM2.5). nih.govrsc.orgcopernicus.org In the presence of sunlight and nitrogen oxides (NOx), aromatic VOCs undergo oxidation to form less volatile products that can condense into aerosol particles. rsc.orgresearchgate.netnih.gov The atmospheric degradation of aromatic compounds can be initiated by reaction with hydroxyl radicals (OH). researchgate.nettandfonline.com

The oxidation of VOCs in the presence of NOx is also a key driver in the formation of ground-level ozone, a major component of smog. researchgate.netcopernicus.org The chlorine atom in this compound can also be released and participate in atmospheric chemistry, potentially influencing the formation of other secondary pollutants. copernicus.orgwhiterose.ac.ukresearchgate.net

The formation of secondary pollutants from aromatic VOCs is a complex process influenced by various atmospheric conditions. rsc.org

Table 1: Potential Atmospheric Reactions and Secondary Pollutants from this compound

| Precursor | Key Oxidants | Primary Products | Secondary Pollutants |

| This compound | OH radicals, sunlight, NOx | m-Tolylacetic acid, HCl, various oxidation products | Ground-level ozone (O₃), Secondary Organic Aerosol (SOA) / Particulate Matter (PM₂.₅) |

This table is illustrative and based on the general behavior of aromatic VOCs.

The potential for a substance to deplete the stratospheric ozone layer is quantified by its Ozone Depletion Potential (ODP). wikipedia.org This is largely determined by the presence and atmospheric lifetime of chlorine and bromine atoms. wikipedia.orgcanada.canoaa.gov

While this compound contains a chlorine atom, its structure also includes hydrogen atoms. The presence of hydrogen makes the molecule susceptible to reaction with hydroxyl radicals in the troposphere (the lowest layer of the atmosphere). wikipedia.org This tropospheric degradation significantly reduces the likelihood of the compound reaching the stratosphere, where the ozone layer is located. wikipedia.org Therefore, the ODP of this compound is expected to be very low, approaching zero. wikipedia.org Substances with no hydrogen atoms, such as chlorofluorocarbons (CFCs), are much more stable in the troposphere and thus have higher ODPs. wikipedia.orgwikipedia.org

Effects on Aquatic Ecosystems and Water Quality

The primary impact of this compound on aquatic ecosystems stems from its rapid hydrolysis. chemguideforcie.co.uksavemyexams.com The immediate products of this reaction are m-tolylacetic acid and hydrochloric acid. chemguide.co.uksavemyexams.com

The release of hydrochloric acid will cause a localized decrease in the pH of the water body, which can be harmful to aquatic organisms that are sensitive to changes in acidity. The extent of this impact depends on the volume of the spill and the buffering capacity of the receiving water.

m-Tolylacetic acid will contribute to the organic loading of the water, which can lead to a decrease in dissolved oxygen as it is broken down by microorganisms. troindia.in High concentrations of organic pollutants can be toxic to aquatic life. aprisium.com The chloride ions from the hydrochloric acid can also contribute to increased salinity, which can negatively affect freshwater species. researchgate.netumn.edu

Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)

The introduction of this compound into water bodies leads to immediate hydrolysis, causing a sudden decrease in pH due to the formation of hydrochloric acid. This acidification is acutely toxic to most aquatic life iranacid.comdcceew.gov.au.

Hydrochloric Acid (HCl): The sharp drop in pH is a major stressor. It disrupts the sensitive physiological balance of aquatic organisms. Research indicates that HCl is lethal to fish at concentrations of 25 mg/L and above, primarily due to the pH shift researchgate.net. The corrosive nature of the acidified water can cause widespread harm to all forms of aquatic life, from microorganisms to larger vertebrates dcceew.gov.au.

m-Tolylacetic Acid: While specific aquatic toxicity data for m-tolylacetic acid is not readily available, information on structurally similar compounds provides insight. For instance, phenylacetic acid is classified as harmful to aquatic life . Safety protocols for m-tolylacetic acid explicitly warn against its release into the environment, indicating a recognized potential for ecological harm fishersci.com.

The combined effect of strong acidification and the inherent toxicity of the resultant carboxylic acid creates a hazardous environment for fish, invertebrates, and algae.

Research on Gill Damage, Respiration Disruption, and Hormonal Imbalance in Aquatic Life

The environmental effects of this compound's hydrolysis products are significant, particularly concerning the health of fish populations.

Gill Damage and Respiration Disruption: The primary toxic action of the hydrochloric acid formed is the damage to sensitive gill tissues in fish. Low pH levels can cause the gill lamellae to swell and produce excess mucus, which severely impairs their ability to absorb dissolved oxygen from the water. This leads to respiratory distress and, in severe cases, asphyxiation. The corrosive environment also disrupts osmoregulation—the process by which fish maintain the proper balance of salt and water in their bodies—further compromising their survival.

Hormonal Imbalance: While direct research linking this compound or its hydrolysis products to hormonal imbalance is limited, sublethal stress from chemical exposure and drastic pH changes can interfere with normal physiological processes, including endocrine functions that regulate growth, reproduction, and stress response in aquatic species.

Table 1: Environmental Impact of this compound Hydrolysis Products on Aquatic Life

| Hydrolysis Product | Primary Environmental Effect | Impact on Aquatic Organisms |

| Hydrochloric Acid (HCl) | Rapid acidification (lowering of pH) of water bodies iranacid.com. | Acute toxicity, severe damage to fish gills, disruption of respiration and osmoregulation, lethality at concentrations ≥25 mg/L dcceew.gov.auresearchgate.net. |

| m-Tolylacetic Acid | Potential organic toxicity. | Considered harmful to aquatic life, based on data from similar compounds and general environmental precautions fishersci.com. |

Influence on Soil Biota and Fertility

Spills or improper disposal of this compound on land result in its hydrolysis upon contact with soil moisture. The resulting hydrochloric acid and m-tolylacetic acid can severely degrade soil quality.

Impact on Soil Microorganism Activity and Diversity

Soil health is critically dependent on a diverse and active microbial community. The acidification caused by hydrochloric acid is detrimental to this community iranacid.com.

pH Reduction: A significant drop in soil pH creates an environment that is inhospitable to many essential bacteria and fungi involved in nutrient cycling and decomposition.

Nutrient Leaching and Metal Toxicity: Acidic conditions increase the leaching of essential base nutrients like calcium and magnesium from the soil, reducing fertility mdpi.com. Furthermore, acidification can solubilize toxic metals, such as aluminum, which are normally locked in soil minerals. Increased levels of soluble aluminum are toxic to both soil microbes and plants, further disrupting the soil ecosystem mdpi.com.

Effects on Plant Growth, Leaf Damage, and Photosynthetic Efficiency

The contamination of soil with this compound and its byproducts can have severe phytotoxic effects.

Direct Toxicity: High concentrations of chloride ions in the soil are directly toxic to many plant species. Uptake by the roots can lead to chloride accumulation in the leaves, causing characteristic symptoms of toxicity such as leaf tip or marginal burn (necrosis) and chlorosis (yellowing) researchgate.net.

Acidic Stress: The low soil pH caused by HCl impairs the plant's ability to take up essential nutrients and can damage the root system directly. The increased concentration of toxic aluminum ions in the soil solution can stunt root growth, further limiting water and nutrient absorption mdpi.com.

Photosynthetic Impairment: Both nutrient deficiencies and direct toxicity from chloride and aluminum can damage photosynthetic machinery within the plant cells, leading to reduced photosynthetic efficiency, stunted growth, and lower crop yields researchgate.net.

Strategies for Environmental Risk Mitigation and Sustainable Practices

Given the reactive and hazardous nature of this compound, stringent environmental controls and sustainable practices are essential in industrial settings where it is produced or used.

Waste Management and Emission Control Technologies in Industrial Settings

Effective risk mitigation focuses on preventing the release of the compound and its acidic byproducts into the environment through robust waste management and emission control systems.

Waste Management: Waste streams containing this compound or residual hydrochloric acid are considered hazardous. The primary treatment strategy is neutralization. Alkaline agents, such as sodium hydroxide (B78521) or lime, are used to neutralize acidic waste before it is discharged, ensuring the pH is within acceptable limits for wastewater treatment systems iranacid.com. Solid wastes contaminated with the chemical must be collected in suitable, sealed containers and disposed of through an approved hazardous waste management facility fishersci.com.

Emission Control: this compound is volatile and its vapors react with atmospheric moisture to form HCl aerosols noaa.gov. To control air emissions from reactors and storage vents, industrial facilities employ scrubbing systems. Vent streams are passed through packed towers or venturi scrubbers where a caustic solution (e.g., sodium hydroxide) neutralizes the acidic vapors before they are released into the atmosphere epa.gov. Implementing closed-loop handling and transfer systems is another critical measure to minimize fugitive emissions iranacid.com.

Table 2: Environmental Risk Mitigation Strategies for this compound

| Strategy | Technology / Practice | Objective |

| Waste Management | Neutralization of liquid waste with alkaline agents (e.g., sodium hydroxide, lime) iranacid.com. | To raise the pH of acidic effluent to safe levels before discharge. |